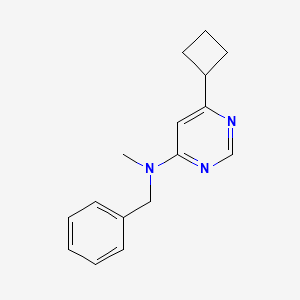![molecular formula C21H29N5 B6445992 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine CAS No. 2640979-04-8](/img/structure/B6445992.png)
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, also known as 4-MEPP, is an organic compound that has been studied extensively in the scientific community due to its unique properties and potential applications. 4-MEPP is a heterocyclic compound with a piperazine ring and a pyrimidine ring connected by a methylene bridge. It has been used in a variety of laboratory experiments, ranging from drug synthesis to biochemical and physiological studies.
科学的研究の応用
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has a number of potential applications in the scientific community. It has been used as a model compound to study the structure and reactivity of heterocyclic compounds, as a starting material for the synthesis of other organic compounds, and as a tool to study the mechanism of action of drugs. In addition, 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine has been used in biochemical and physiological studies to investigate the effects of certain drugs on cellular processes and to study the structure and function of proteins.
作用機序
Target of Action
The primary targets of the compound “4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine” are currently unknown. This compound is structurally similar to 1-(2-Pyrimidyl)piperazine, which is a metabolite of buspirone . .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been shown to have diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects Therefore, this compound could potentially affect multiple biochemical pathways
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, influencing its efficacy and safety profile.
将来の方向性
The potential applications of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine are still being explored. It has been used in a variety of laboratory experiments, but its mechanism of action is not fully understood. In the future, more research will be done to gain a better understanding of the biochemical and physiological effects of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine and to identify new potential applications. Additionally, further research will be done to explore the potential of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine as a drug and to develop more efficient methods for its synthesis. Finally, research will be done to investigate the potential of 4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine as a tool for studying protein structure and function.
合成法
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine can be synthesized using a variety of methods, including the condensation of piperazine and pyrimidine derivatives, the reaction of piperazine and pyrimidine derivatives with aldehydes, and the reaction of piperazine and pyrimidine derivatives with acetylenes. The most common method involves the condensation of piperazine and pyrimidine derivatives, which can be achieved by the reaction of piperazine and pyrimidine derivatives with aldehydes or acetylenes. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures ranging from room temperature to 100°C. The reaction is usually complete within a few hours and yields a white solid product.
特性
IUPAC Name |
4-methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5/c1-18-17-20(23-21(22-18)26-10-5-6-11-26)25-15-13-24(14-16-25)12-9-19-7-3-2-4-8-19/h2-4,7-8,17H,5-6,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNNSFWGBIWGAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-[4-(2-phenylethyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6445910.png)
![1-{4-[4-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445920.png)
![2-({1-[(3-methylphenyl)methyl]piperidin-4-yl}methoxy)pyrazine](/img/structure/B6445924.png)
![1-ethyl-4-{4-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B6445925.png)
![N-ethyl-6-methyl-2-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6445928.png)

![2-{4-[7-(trifluoromethyl)quinolin-4-yl]piperazin-1-yl}ethan-1-ol](/img/structure/B6445937.png)
![N,N,6-trimethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6445941.png)
![2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445947.png)
![4-{6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6445955.png)
![2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}-1-(4-methylpiperidin-1-yl)ethan-1-one](/img/structure/B6445957.png)
![2-[4-(3-phenylpropyl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B6445960.png)
![1-(azepan-1-yl)-2-{4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6445990.png)
![4-(6-{4-[(2,4-dimethylphenyl)methyl]piperazin-1-yl}-2-methylpyrimidin-4-yl)morpholine](/img/structure/B6445994.png)